![molecular formula C8H9BN2O2 B13452640 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrrolo[2,3-b]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to yield intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to furnish the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Triethylsilane and Trifluoroacetic Acid: Employed in reduction reactions to obtain the boronic acid derivative.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds when used in Suzuki-Miyaura coupling reactions. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
科学的研究の応用
Chemistry
In chemistry, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it a versatile reagent for constructing biaryl structures .
Biology and Medicine
For example, derivatives of pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors, which play a role in cancer progression .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
作用機序
The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid largely depends on its application. In the context of medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For instance, pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, thereby preventing downstream signaling pathways involved in cell proliferation and migration .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A core structure similar to (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, used in the synthesis of various bioactive compounds.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
特性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4,12-13H,1H3,(H,10,11) |
InChIキー |
MFUWRBOJNFIDGQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CNC2=NC=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


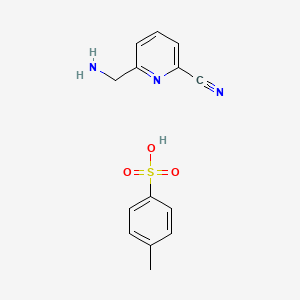
![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
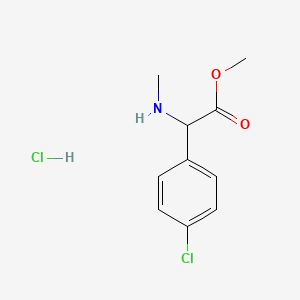
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
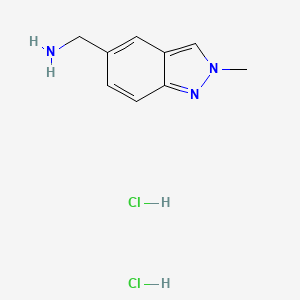
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)
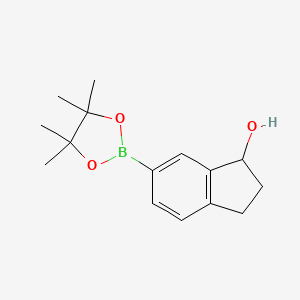
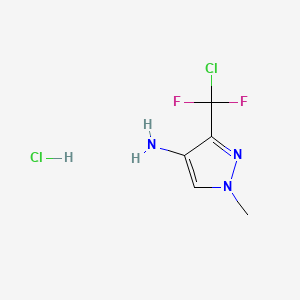
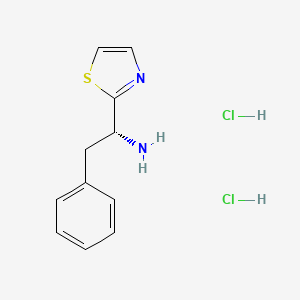
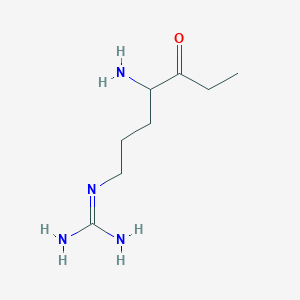
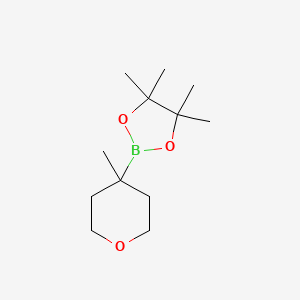
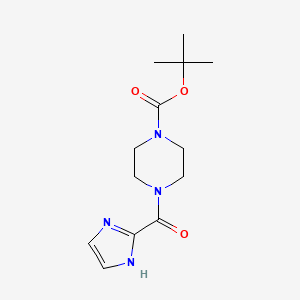
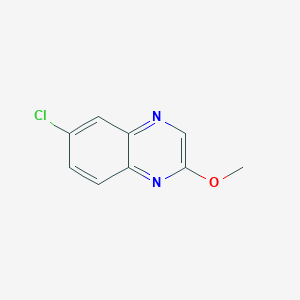
amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
